molecular formula C6H13N B2786163 (S)-2-METHYLPIPERIDINE CAS No. 3197-42-0

(S)-2-METHYLPIPERIDINE

Cat. No.: B2786163
CAS No.: 3197-42-0
M. Wt: 99.177
InChI Key: NNWUEBIEOFQMSS-LURJTMIESA-N
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Description

(S)-2-METHYLPIPERIDINE is a chiral amine with the molecular formula C6H13N It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom The (S)-(+)-enantiomer is the optically active form of 2-Methylpiperidine, which means it can rotate plane-polarized light in a specific direction

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-METHYLPIPERIDINE can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-Methylpyridine using a chiral catalyst. This method ensures the selective production of the (S)-(+)-enantiomer. The reaction typically occurs under mild conditions, with hydrogen gas and a suitable solvent, such as ethanol or methanol, at room temperature.

Another method involves the resolution of racemic 2-Methylpiperidine using chiral acids or bases. This process separates the (S)-(+)-enantiomer from its ®-(-)-counterpart, yielding the desired optically pure compound.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale asymmetric hydrogenation processes. These methods utilize advanced chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric purity. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-METHYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidine derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(S)-2-METHYLPIPERIDINE has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including analgesic, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, this compound derivatives may inhibit enzymes involved in pain and inflammation pathways, leading to analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-2-Methylpiperidine: The enantiomer of (S)-2-METHYLPIPERIDINE, with different optical activity and potentially different biological effects.

    Piperidine: The parent compound, lacking the methyl group, with broader applications but less specificity.

    N-Methylpiperidine: A methylated derivative with different chemical and biological properties.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific optical activity and enantioselective interactions with biological targets. This makes it valuable in asymmetric synthesis and in the development of chiral drugs and catalysts.

Properties

IUPAC Name

(2S)-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWUEBIEOFQMSS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3197-42-0
Record name (S)-(+)-2-Methylpiperidine
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Synthesis routes and methods

Procedure details

Cyanoacetic acid (1.75 g., 0.02 mole) was dissolved in 10 ml. of dioxane. In a five minute period 4-t-butylpiperidine (2.8 g., 0.02 mole) was added, the temperature rose to 25° C. from 15° C. obtained by prior cooling with an ice bath. The mixture which solidified became fluid upon the addition of 37% aqueous formaldehyde (3.6 g., 0.04 mole), the temperature rose to 30° C. and carbon dioxide evolution began. The mixture was stirred an additional 12 hours, was taken up in ether and the organic phase separated and washed with water. The dried ether solution was stripped of solvent to leave a solid residue product, 3.7 g. of practically analytical purity. In place of 4-t-butylpiperidine, the use of 2-methylpiperidine (0.02 mole) provided 2-[(2-methyl-1-piperidyl)methyl]propenenitrile as a colorless oil, RfSiO2 0.58 (5% ethanol in methylene chloride).
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Q & A

Q1: How does the chirality of 2-Methylpiperidine affect its ability to form inclusion complexes?

A1: Research indicates that the chirality of 2-Methylpiperidine significantly influences its inclusion complex formation. For instance, (S,S)-(–)-9,10-bis[3-(o-chlorophenyl)-3-hydroxy-3-phenyl]anthracene (host molecule) selectively includes the (S)-enantiomer of 2-Methylpiperidine over the (R)-enantiomer when complexation occurs in methanol. [] This selectivity highlights the importance of stereochemical interactions in host-guest chemistry.

Q2: What is the preferred conformation of the 2-Methylpiperidine ring in amide derivatives, and how does this relate to hindered rotation?

A2: NMR studies on amide derivatives of (S)-(+)-2-Methylpiperidine revealed that the piperidine ring predominantly adopts a conformation where the methyl substituent occupies an axial position. [] This preferred conformation contributes to hindered rotation around the amide C(O)-N bond. The free energy of activation for this hindered rotation in (S)-(+)-2-Methylpiperidine amide is approximately 77 kJ/mol, indicating a significant energy barrier. []

Q3: Can (S)-(+)-2-Methylpiperidine be used to determine the enantiomeric excess of chiral methanol?

A3: Yes, (S)-(+)-2-Methylpiperidine can be employed to assess the enantiomeric excess of chiral methanol. After transferring the methyl group from chiral methanol to the nitrogen of (S)-(+)-2-Methylpiperidine, the resulting diastereomeric products can be distinguished using 3H{(1)H} NMR spectroscopy. [] This method allows for the accurate determination of enantiomeric excess in synthesized chiral methanol.

Q4: How do the ring-puckering dynamics of (S)-2-Methylpiperidine differ from its structural isomer, (R)-2-methylpyrrolidine, and how does this impact their optical activity?

A4: this compound, with its six-membered ring, primarily undergoes semi-inversion between chairlike antipodes for ring puckering. [] In contrast, the five-membered ring of (R)-2-methylpyrrolidine favors hindered pseudorotation among envelope/twist motifs. [] These distinct ring-puckering mechanisms result in different optical activity profiles and solvent-dependent behavior for the two isomers. Notably, this compound demonstrates more pronounced solvent-induced perturbations in its optical activity at longer wavelengths. []

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